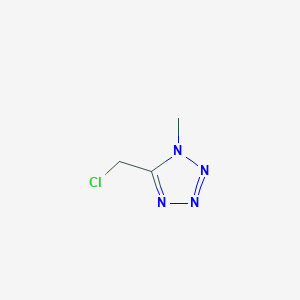

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

Description

5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 1-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the methyl group stabilizes the ring structure .

Properties

IUPAC Name |

5-(chloromethyl)-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMQSOGTBSMUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480379 | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-84-4 | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition-Based Synthesis

Cobalt-Catalyzed [3+2] Cycloaddition

The [3+2] cycloaddition between nitriles and sodium azide represents a foundational approach for tetrazole ring formation. A cobalt(II) complex with a tetradentate ligand (N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) catalyzes the reaction, enabling the synthesis of 5-substituted tetrazoles. For 5-(chloromethyl)-1-methyl-1H-tetrazole, the nitrile precursor chloromethyl cyanide (ClCH₂CN) undergoes cycloaddition with NaN₃ under reflux conditions in dimethyl sulfoxide (DMSO). The intermediate cobalt-diazido complex facilitates nitrile activation, followed by cyclization to yield 5-(chloromethyl)-1H-tetrazole. Subsequent N1-methylation (discussed in Section 2) completes the synthesis.

Key Conditions :

Regioselective N1-Methylation

Methyl 2,2,2-Trichloroacetimidate-Mediated Methylation

N1-Methylation of pre-formed 5-(chloromethyl)-1H-tetrazole is achieved using methyl 2,2,2-trichloroacetimidate under mild conditions. This reagent selectively targets the N1 nitrogen due to its electrophilic character, avoiding competing reactions at the chloromethyl group.

Procedure :

- Substrate : 5-(chloromethyl)-1H-tetrazole (1.0 mmol)

- Reagent : Methyl 2,2,2-trichloroacetimidate (1.2 mmol)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature (25°C)

- Time : 12 hours

- Yield : 85–97%

Mechanistic Insight :

The reaction proceeds via an acid-catalyzed transfer of the methyl group from the imidate to the tetrazole nitrogen, forming the desired 1-methyl derivative without side reactions.

Chloromethylation of 1-Methyl-1H-tetrazole

Hydroxymethyl Intermediate and Chlorination

An alternative route involves the synthesis of 5-hydroxymethyl-1-methyl-1H-tetrazole, followed by chlorination.

Hydroxymethylation

- Starting Material : 1-Methyl-1H-tetrazole

- Reagent : Formaldehyde (excess)

- Catalyst : HCl (0.5 equiv)

- Conditions : Reflux in ethanol (6 hours)

- Yield : 60–75%

Chlorination with Thionyl Chloride (SOCl₂)

- Substrate : 5-Hydroxymethyl-1-methyl-1H-tetrazole (1.0 mmol)

- Reagent : SOCl₂ (2.0 mmol)

- Solvent : Toluene

- Temperature : 80°C

- Time : 4 hours

- Yield : 90–95%

Industrial Note : Continuous flow reactors optimize this two-step process, enhancing safety and scalability.

Industrial-Scale Synthesis

Patent-Based Methodology (CN101805306A)

A Chinese patent outlines a scalable synthesis starting from hydroxyacetonitrile:

- Cyclization : Hydroxyacetonitrile reacts with sodium azide and triethylamine hydrochloride under pressure (145°C, 6 hours) to form 5-hydroxymethyl-1H-tetrazole.

- Protection : Triphenylmethyl chloride protects the tetrazole nitrogen, yielding 5-hydroxymethyl-1-triphenylmethyl-tetrazole.

- Chlorination : Sulfur oxychloride replaces the hydroxymethyl group with chloromethyl.

- Deprotection : Hydrochloric acid removes the triphenylmethyl group, yielding 5-chloromethyl-1H-tetrazole.

- Methylation : Methylation at N1 using methyl iodide completes the synthesis.

Key Metrics :

Comparative Analysis of Methods

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates the [3+2] cycloaddition, reducing reaction times from hours to minutes. For example, Pd/Co nanoparticle catalysts in acetonitrile achieve 90–99% yields under 300 W irradiation.

Ionic Liquid Catalysis

Tributylmethylammonium chloride (TBMAC) in DMSO facilitates one-pot methylation and cyclization, yielding 1-methyl derivatives without intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the substituents, leading to different functionalized tetrazoles.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.

Major Products

The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. For instance, recent studies indicate that certain 5-substituted tetrazoles exhibit antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa . The chloromethyl group in this compound facilitates nucleophilic substitution reactions that can lead to biologically active derivatives.

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves enzyme inhibition or interaction with nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, modifying their function . Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions that enhance binding affinity to biological targets .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized to modify polymers and other materials. Its incorporation can enhance thermal stability and electrical conductivity. For example, research has demonstrated that incorporating tetrazole derivatives into polymer matrices can improve their mechanical properties and thermal resistance .

Chemical Biology

Biochemical Probes

This compound is also employed as a biochemical probe in various assays to study enzyme activities and protein interactions. Its ability to form covalent bonds makes it useful for labeling proteins or modifying enzyme active sites to elucidate mechanisms of action . Studies have shown that tetrazole derivatives can serve as effective ligands in biochemical assays due to their structural versatility and reactivity .

Industrial Chemistry

Synthesis of Specialty Chemicals

In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates. Its ability to participate in various chemical reactions—such as substitution and oxidation—enables the production of a wide range of chemical products . The compound's unique properties allow for the development of novel materials with tailored functionalities .

Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that specific modifications to the tetrazole ring significantly enhanced antibacterial activity compared to unmodified compounds .

Polymer Modification

Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its thermal stability by up to 30% under high-temperature conditions. This modification was attributed to the formation of cross-links within the polymer matrix .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(2-Chloroethyl)-1H-tetrazole

- Structure : Differs by an ethyl chain (-CH₂CH₂Cl) instead of a chloromethyl group.

- However, steric hindrance may reduce reactivity compared to the chloromethyl derivative .

- Synthesis: Not explicitly detailed in the evidence, but analogous methods likely involve azide-cyanide cyclization.

5-(Chloromethyl)-1-propyl-1H-tetrazole

- Structure : Features a propyl (-CH₂CH₂CH₃) group at the 1-position.

- Impact: The longer alkyl chain may improve solubility in non-polar solvents but could reduce crystallinity. Purity reported at 95%, suggesting moderate synthetic accessibility .

5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

- Structure : Substituted with a trifluoromethylphenyl group at the 1-position.

- Molecular weight (262.62 g/mol) is higher than the target compound, affecting solubility and thermal stability .

Heterocyclic Core Modifications

1-Methyl-1H-1,2,4-triazole Derivatives

- Example : 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.

- Impact : Triazoles (three nitrogen atoms) are less aromatic than tetrazoles, leading to reduced thermal stability. However, they are often more synthetically accessible, as seen in one-pot reactions using DCM and DMF dimethyl acetal .

- Applications : Widely used in antiviral agents (e.g., ensitrelvir intermediates), highlighting the pharmacological relevance of chloromethyl-substituted heterocycles .

Physicochemical Properties

Biological Activity

5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of various substituents on the tetrazole ring can significantly influence its biological activity.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and multicomponent reactions. These synthetic approaches often yield high purity and good yields of the target compound.

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 80-85 | i-PrOH/water mixture at 160 °C |

| Multicomponent reactions | 70-90 | Scandium triflate as catalyst |

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against:

- Bacillus cereus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The compound's structure allows it to interact effectively with microbial targets due to its ability to form hydrogen bonds and engage in electrostatic interactions.

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus cereus | 15 | |

| Bacillus subtilis | 17 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Antifungal Activity

In addition to antibacterial effects, this tetrazole derivative has shown antifungal properties against fungi such as:

- Penicillium purpurogenum

- Aspergillus flavus

- Trichothecium rosium

These findings suggest that this compound could be a promising candidate for developing new antifungal agents.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of enzyme activity : The compound may inhibit key enzymes in microbial metabolism.

- Disruption of membrane integrity : It could affect the cell membrane structure of bacteria and fungi.

Case Studies

Several studies have investigated the biological effects of tetrazole derivatives similar to this compound. For instance:

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, and how are reaction conditions optimized?

A widely used method involves heterogeneous catalysis under controlled conditions. For example, chloromethylation of 1-methyltetrazole derivatives can be achieved using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by isolation through ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Optimization typically involves adjusting molar ratios, catalyst loading, and temperature gradients, validated by spectroscopic purity checks (e.g., >95% by NMR).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- FT-IR : Confirm C-Cl (650–750 cm⁻¹) and tetrazole ring (1450–1550 cm⁻¹) absorption bands.

- ¹H NMR : Identify methyl groups (δ 3.5–4.0 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) with splitting patterns .

- Elemental Analysis : Validate molecular formula (C₄H₄ClN₅) with <0.3% deviation .

Q. What are the primary research applications of this compound in biochemistry and pharmacology?

The compound serves as a versatile alkylating agent for modifying biomolecules (e.g., proteins, nucleic acids) due to its reactive chloromethyl group. It is also a precursor in synthesizing anticonvulsant agents, as demonstrated in studies where tetrazole derivatives exhibited activity against maximal electroshock-induced seizures .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational screening of reaction parameters (solvent, catalyst) with machine learning to prioritize experimental conditions, achieving >80% yield improvements in related tetrazole syntheses .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The electron-withdrawing tetrazole ring activates the chloromethyl group toward SN2 mechanisms. Kinetic studies using Hammett plots and isotopic labeling (e.g., deuterated solvents) reveal rate dependence on nucleophile strength (e.g., thiols > amines) and steric hindrance. Competing elimination pathways (e.g., dehydrohalogenation) are minimized by polar aprotic solvents .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts or IR bands often arise from solvent effects or impurities. Cross-validate data using:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions.

- Single-Crystal X-ray Diffraction to unambiguously assign bond lengths and angles, as done for structurally analogous 5-(4-nitrobenzyl)-1H-tetrazole (R-factor = 0.058) .

Q. What advanced techniques are used to study the compound’s solid-state structure and stability?

- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks, critical for polymorph identification .

- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., stability up to 150°C under nitrogen) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

- Target Selection : Prioritize enzymes like carbonic anhydrase or prostaglandin synthases, where tetrazole derivatives show inhibitory activity .

- Dose-Response Curves : Use MTT assays for cytotoxicity and patch-clamp electrophysiology for ion channel modulation. Compare EC₅₀ values against reference drugs .

Q. What methodologies assess the compound’s stability under physiological conditions?

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

Microwave-assisted synthesis under metal-free conditions enhances regioselectivity. For example, coupling reactions with glycopyranosylmethyl groups achieve >65% regioselectivity for 2H-tetrazole isomers via thermic activation and base optimization (e.g., K₂CO₃ in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.